2,4-Dibromo-1,3,5-trimethoxybenzene
Description
Properties
CAS No. |
5876-90-4 |
|---|---|
Molecular Formula |
C9H10Br2O3 |
Molecular Weight |
325.98 g/mol |
IUPAC Name |
2,4-dibromo-1,3,5-trimethoxybenzene |
InChI |
InChI=1S/C9H10Br2O3/c1-12-5-4-6(13-2)8(11)9(14-3)7(5)10/h4H,1-3H3 |
InChI Key |
YQOQWFZLXJSWSB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C(=C1Br)OC)Br)OC |
Origin of Product |
United States |
Preparation Methods
Direct Bromination Using Elemental Bromine in Dichloromethane
The most widely documented method for synthesizing 2,4-dibromo-1,3,5-trimethoxybenzene involves the electrophilic bromination of 1,3,5-trimethoxybenzene with elemental bromine ($$Br2$$) in dichloromethane ($$CH2Cl_2$$). The reaction proceeds via a two-step electrophilic aromatic substitution mechanism, where the electron-donating methoxy groups activate the benzene ring and direct incoming bromine atoms to the ortho and para positions relative to existing substituents.
Reaction Conditions and Stoichiometry
In a representative procedure, 1,3,5-trimethoxybenzene (2.97 mmol, 1.00 equiv.) is dissolved in anhydrous dichloromethane (10 mL) at room temperature. A solution of bromine (8.92 mmol, 3.00 equiv.) in dichloromethane is added dropwise over one hour. The reaction mixture transitions from an initial orange-red coloration to a persistent dark red as bromination progresses. Thin-layer chromatography (TLC) in a 3:1 hexanes/ethyl acetate system monitors reaction completion, typically requiring 2–4 hours.
Mechanistic Insights
The first bromination occurs rapidly at the 2-position due to the strong activating effect of the methoxy groups. The second substitution proceeds at the 4-position, which remains electronically favorable despite steric hindrance from the adjacent methoxy group. The third position (6-position) remains unsubstituted due to increased steric crowding and reduced electron density after two brominations.
Workup and Purification
Post-reaction, the mixture is quenched with 3% aqueous sodium hydroxide ($$NaOH$$) to neutralize excess bromine. The organic layer is separated, dried over anhydrous sodium sulfate ($$Na2SO4$$), and concentrated under reduced pressure. Crude product is recrystallized from absolute ethanol, yielding 2,4-dibromo-1,3,5-trimethoxybenzene as white crystals (70% yield, >98% purity by GC-MS).
Table 1: Optimization of Direct Bromination Parameters
Controlled Bromination via Sequential Addition
Alternative protocols emphasize controlled bromine addition to minimize over-substitution. In one approach, 1,3,5-trimethoxybenzene is treated with 2.20 equiv. of bromine in a mixed acetone/water solvent system at 0°C. This method reduces the formation of tribrominated byproducts (<5%) by leveraging low-temperature kinetics to favor mono- and di-substitution.
Regioselectivity and Byproduct Formation
The symmetry of 1,3,5-trimethoxybenzene permits bromination at any of the three equivalent positions (2, 4, or 6). However, steric and electronic factors heavily favor the 2,4-dibromo product:
- Electronic Effects : Methoxy groups donate electron density via resonance, activating all ortho/para positions.
- Steric Hindrance : After two brominations, the 6-position becomes sterically inaccessible due to adjacent methoxy and bromine substituents.
Tribrominated byproducts (e.g., 2,4,6-tribromo-1,3,5-trimethoxybenzene) form in <5% yields under standard conditions but can be minimized by limiting bromine to 3.00 equiv. and using aprotic solvents.
Industrial-Scale Production Considerations
Large-scale synthesis prioritizes cost-efficiency and safety. Key adaptations include:
Chemical Reactions Analysis
Types of Reactions
2,4-Dibromo-1,3,5-trimethoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea in solvents such as ethanol or dimethyl sulfoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction can lead to the formation of different functionalized compounds .
Scientific Research Applications
2,4-Dibromo-1,3,5-trimethoxybenzene has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound is explored for its potential use in drug development, particularly in the synthesis of brominated pharmaceuticals.
Materials Science: It is investigated for its potential use in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 2,4-Dibromo-1,3,5-trimethoxybenzene involves its interaction with various molecular targets. The bromine atoms in the compound can participate in halogen bonding, which can influence the compound’s reactivity and interactions with other molecules. The methoxy groups can also participate in hydrogen bonding and other interactions, affecting the compound’s overall behavior in different environments .
Comparison with Similar Compounds
2,4-Difluoro-1,3,5-trimethoxybenzene
- Synthesis: Fluorination of 1,3,5-trimethoxybenzene using F-TEDA-BF₄ in ionic liquids (ILs) yields 2-fluoro (major, >50%) and 2,4-difluoro (minor, ~5%) products at 70°C .
- Reactivity : Fluorine's strong electron-withdrawing nature reduces aromatic ring reactivity compared to bromine derivatives, limiting further electrophilic substitution.
- Applications: Limited in catalysis but studied for radical generation in photochemical processes .
2-Bromo-1,3,5-trimethoxybenzene
- Synthesis: Monobromination of 1,3,5-trimethoxybenzene under controlled conditions.
- Physical Properties : Lower molecular weight (C₉H₁₁BrO₃, ~261.09 g/mol) compared to the dibromo derivative (C₉H₁₀Br₂O₃, ~341.99 g/mol) .
- Applications : Intermediate in synthesizing complex organic molecules, such as natural product analogs .
2,4-Dibromo-1,3,5-trimethoxybenzene
- Reactivity : Bromine's moderate electron-withdrawing effect allows for further functionalization (e.g., Suzuki coupling).
- Stability : Higher thermal stability than fluoro derivatives, making it suitable for GC calibration .
Nitro- and Amino-Substituted Derivatives
2,4-Dinitro-1,3,5-trimethoxybenzene
- Synthesis : Nitration of 1,3,5-trimethoxybenzene introduces nitro groups at the 2 and 4 positions.
- Properties : High density (1.394 g/cm³) and boiling point (443.3°C predicted) due to nitro groups .
- Applications: Precursor for dyes; reduction yields 2,4-diamino-1,3,5-trimethoxybenzene, a coupling agent in oxidation hair dyes .
2,4-Diamino-1,3,5-trimethoxybenzene
- Synthesis : Catalytic hydrogenation of 2,4-dinitro-1,3,5-trimethoxybenzene .
- Reactivity: Amino groups enhance nucleophilicity, enabling participation in diazonium salt reactions.
Non-Halogenated Derivatives
1,3,5-Trimethoxybenzene
- Synthesis: Methylation of phloroglucinol via O-methyltransferases (OMTs) in plants like Rosa chinensis .
- Applications : Internal standard in NMR and GC analyses due to symmetry and stability .
4-Nitrophthalonitrile/1,3,5-Trimethoxybenzene Cocrystal
- Properties : Exhibits light-induced electron transfer, generating carbon radicals (g = 2.003) for photocatalysis .
- Contrast : Unlike brominated derivatives, this cocrystal leverages π-π interactions for charge separation.
Research Findings and Trends
- Reactivity Trends : Bromination and fluorination of 1,3,5-trimethoxybenzene follow EAS mechanisms, but fluorine's stronger electronegativity results in lower yields of di-substituted products compared to bromine .
- Catalytic Applications: Brominated derivatives are underutilized in catalysis compared to nitro- or amino-substituted analogs, which participate in redox and coupling reactions .
- Analytical Utility : 1,3,5-Trimethoxybenzene and its dibromo derivative remain benchmarks in chromatography due to predictable retention times and stability .
Q & A
Q. What are the optimal synthetic routes for preparing 2,4-Dibromo-1,3,5-trimethoxybenzene, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves bromination of 1,3,5-trimethoxybenzene. Key steps include:
- Bromination Control : Use N-bromosuccinimide (NBS) in solvents like acetonitrile or THF under inert atmospheres (e.g., argon). Reaction monitoring via TLC or H NMR ensures completion .
- Catalyst Optimization : Metal oxide catalysts (e.g., NaO/BaO mixtures) at 135°C under 7 atm pressure can enhance regioselectivity and yield, as demonstrated in analogous trimethoxybenzene syntheses .
- Workup : Post-reaction solvent evaporation and filtration yield crude product. Purification via column chromatography (silica gel, hexane/EtOAc) is recommended.
Q. What spectroscopic techniques are most reliable for characterizing 2,4-Dibromo-1,3,5-trimethoxybenzene?
Methodological Answer:
- H NMR : Identify methoxy groups (δ ~3.8 ppm) and aromatic protons (split into distinct patterns due to bromine's deshielding effect). Use 1,3,5-trimethoxybenzene as an internal standard for quantitative analysis .
- GC-FID : Determine purity with non-polar columns (e.g., DB-5) and flame ionization detection, calibrated against known standards .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (expected [M+H] at m/z 333.88 for CHBrO).
Advanced Research Questions
Q. How can competing regioselectivity during bromination be mitigated to favor 2,4-dibromo substitution?
Methodological Answer:
- Electronic Effects : Bromine's electron-withdrawing nature directs subsequent substitutions. Use meta-directing groups (e.g., methoxy) to stabilize the 2,4-positions.
- Solvent/Catalyst Tuning : Polar aprotic solvents (e.g., DMF) paired with Lewis acids like FeBr enhance selectivity. Evidence from analogous brominations shows >90% regioselectivity under optimized conditions .
- Kinetic Control : Lower temperatures (0–25°C) slow reaction rates, favoring thermodynamic control over the 2,4-product .
Q. What are the stability challenges of 2,4-Dibromo-1,3,5-trimethoxybenzene under varying storage and reaction conditions?
Methodological Answer:
- Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation. Decomposition pathways (e.g., debromination) are accelerated by UV exposure .
- Moisture Avoidance : Use desiccants (silica gel) in storage containers. Hydrolysis of methoxy groups is minimized under anhydrous conditions .
- Thermal Stability : Decomposition above 150°C generates brominated byproducts (e.g., HBr gas), necessitating inert atmospheres during high-temperature reactions .
Q. How does 2,4-Dibromo-1,3,5-trimethoxybenzene serve as a precursor in complex organic syntheses?
Methodological Answer:
- Cross-Coupling Reactions : Suzuki-Miyaura coupling with arylboronic acids using Pd(PPh)/KCO in THF yields polysubstituted biaryls .
- Cycloadditions : As a dienophile in Diels-Alder reactions, it forms fused aromatic systems. Ti-catalyzed [2+2+2] cycloadditions with alkynes produce hexasubstituted benzene derivatives .
- Functional Group Interconversion : Methoxy groups can be demethylated (e.g., BBr/CHCl) to phenolic intermediates for further derivatization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
